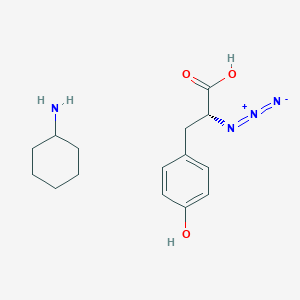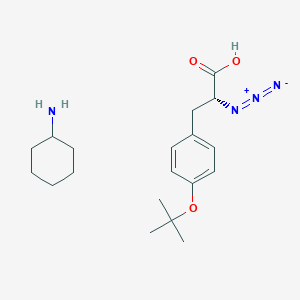
Arochlor 6062
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arochlor 6062 is a polychlorinated biphenyl (PCB) mixture that was widely used as a dielectric fluid in electrical equipment, such as transformers and capacitors, until its production was banned in the United States in 1979 due to its toxic and persistent nature. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). This compound is one of the many commercial PCB mixtures produced by the Monsanto Company.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of polychlorinated biphenyls involves the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the amount of chlorine gas used. The general reaction is as follows:
C12H10+Cl2→C12H10−xClx+HCl
where ( x ) represents the number of chlorine atoms substituted on the biphenyl molecule.
Industrial Production Methods: Industrial production of Arochlor 6062 involved the continuous chlorination of biphenyl in large reactors. The process was carefully monitored to achieve the desired chlorine content, which in the case of this compound, is approximately 62% by weight. The reaction mixture was then purified to remove unreacted biphenyl and other by-products.
Types of Reactions:
Oxidation: Polychlorinated biphenyls can undergo oxidation reactions, leading to the formation of chlorinated benzoic acids and other oxidation products.
Reduction: Reduction of polychlorinated biphenyls can lead to the formation of lower chlorinated biphenyls or completely dechlorinated biphenyls.
Substitution: Polychlorinated biphenyls can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Major Products:
Oxidation: Chlorinated benzoic acids and chlorinated phenols.
Reduction: Lower chlorinated biphenyls and biphenyl.
Substitution: Hydroxylated biphenyls and other substituted biphenyls.
Scientific Research Applications
Arochlor 6062 has been extensively studied for its environmental impact and toxicological effects. Some key research applications include:
Environmental Chemistry: Studying the persistence, bioaccumulation, and degradation of polychlorinated biphenyls in various environmental matrices such as soil, water, and air.
Toxicology: Investigating the toxic effects of polychlorinated biphenyls on human health and wildlife, including carcinogenicity, neurotoxicity, and endocrine disruption.
Analytical Chemistry: Developing and optimizing analytical methods for the detection and quantification of polychlorinated biphenyls in environmental and biological samples.
Remediation: Researching methods for the remediation and detoxification of polychlorinated biphenyl-contaminated sites, including bioremediation and chemical degradation techniques.
Mechanism of Action
Polychlorinated biphenyls, including Arochlor 6062, exert their effects by disrupting cellular processes. One of the primary mechanisms is the disruption of calcium homeostasis in cells. Polychlorinated biphenyls increase ryanodine binding to calcium channels, leading to altered calcium signaling and homeostasis . This disruption can affect various cellular functions, including muscle contraction, neurotransmitter release, and gene expression. Additionally, polychlorinated biphenyls can activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and toxic effects.
Comparison with Similar Compounds
Arochlor 6062 is one of several commercial PCB mixtures. Other similar compounds include:
Arochlor 1016: Contains approximately 41% chlorine by weight and is used in similar applications as this compound.
Arochlor 1242: Contains approximately 42% chlorine by weight and is known for its lower viscosity compared to higher chlorinated mixtures.
Arochlor 1254: Contains approximately 54% chlorine by weight and is one of the most widely produced PCB mixtures.
Arochlor 1260: Contains approximately 60% chlorine by weight and is known for its high stability and persistence in the environment.
Uniqueness of this compound: this compound is unique due to its specific chlorine content and the resulting physical and chemical properties. Its high chlorine content makes it more stable and persistent in the environment compared to lower chlorinated mixtures. This stability, however, also contributes to its toxicity and environmental persistence, making it a significant concern for environmental and health studies.
Properties
CAS No. |
39295-99-3 |
|---|---|
Molecular Formula |
UVCB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)

